6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzoxazine ring.
Scientific Research Applications
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- N-allyl-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
- 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Uniqueness
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHHXFWREDVWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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